2-Amino-5-iodo-4-methoxybenzoic acid
Overview
Description
2-Amino-5-iodo-4-methoxybenzoic acid (AIBA) is a chemical compound that has been widely studied due to its unique properties and potential applications in both scientific research and industrial settings. AIBA is a versatile compound that is used in a variety of fields, including chemistry, biochemistry, and pharmaceuticals. AIBA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
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2-Iodoxybenzoic Acid (IBX)
- Scientific Field : Organic Chemistry
- Application Summary : IBX is used for the oxidation of alcohols to carbonyl compounds at room temperature . It is also used for the oxidation of amino alcohols to amino carbonyl compounds .
- Methods of Application : IBX is insoluble in almost all solvents, except DMSO . The oxidation is performed at 70°C in water .
- Results or Outcomes : IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond. Allylic and benzylic positions are also susceptible to oxidation by IBX .
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2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)
- Scientific Field : Material Science
- Application Summary : This compound has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
- Methods of Application : The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system .
- Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
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2-Methoxybenzoic acid
- Scientific Field : Plant Biology
- Application Summary : 2-Methoxybenzoic acid is used as an internal standard of salicylic acid and its putative biosynthetic precursors in cucumber leaves . Another known use is in the synthesis of Benextramine .
- Methods of Application : The details of the methods of application are not specified in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
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2-Amino-5-methoxybenzoic acid
- Scientific Field : Organic Chemistry
- Application Summary : 2-Amino-5-methoxybenzoic acid is a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones and polycyclic hexahydrobenzo [ c ]acridines .
- Methods of Application : The details of the methods of application are not specified in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
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4-amino-5-iodo-2-methoxybenzoic acid
- Scientific Field : Organic Chemistry
- Application Summary : The specific applications of 4-amino-5-iodo-2-methoxybenzoic acid are not specified in the source .
- Methods of Application : The details of the methods of application are not specified in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
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2-Iodoxybenzoic Acid (IBX)
- Scientific Field : Organic Chemistry
- Application Summary : A major application of 2-Iodoxybenzoic acid (IBX) is the oxidation of alcohols to carbonyl compounds, at room temperature . IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds . IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond. Allylic and benzylic positions are also susceptible to oxidation by IBX .
- Methods of Application : The oxidation is performed at 70°C in water .
- Results or Outcomes : Synthesis of \uF061,\uF062-unsaturated carbonyl compounds from carbonyl compounds can be accomplished by using IBX as oxidant . Silyl enol ethers undergo oxidation upon exposure to IBX and 4-methoxypyridine N-oxide .
properties
IUPAC Name |
2-amino-5-iodo-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNGMLFIVTCKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodo-4-methoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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